![molecular formula C19H16N2O B3142932 [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- CAS No. 51484-42-5](/img/structure/B3142932.png)

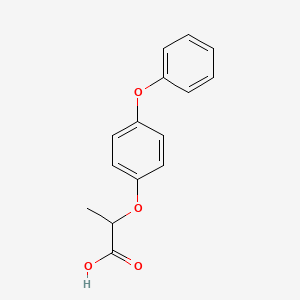

[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-

Übersicht

Beschreibung

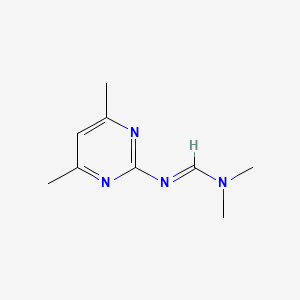

“[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-” is also known as 4-Pyridylnicotinamide (4-PNA), a kinked dipodal dipyridine which was originally developed for use in chemotherapy .

Synthesis Analysis

The synthesis of a similar compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described. The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Physical and Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicity Analysis

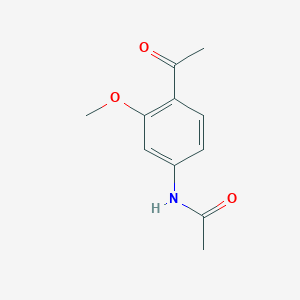

The advanced oxidation processes (AOPs) are employed to treat various compounds, including acetaminophen derivatives, in the environmental sector. A comprehensive study has reviewed the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) when treated by AOPs. This study significantly contributes to enhancing the degradation efficiency of acetaminophen compounds like N-(3,4-dihydroxy phenyl) acetamide by AOP systems (Qutob et al., 2022).

Carcinogenicity Studies of Analogues

The structural analogues of aromatic organic carcinogens, including those related to [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-, have been synthesized and evaluated for their carcinogenic potential. The study specifically synthesized and assessed the thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity, indicating the scope of using [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- and its derivatives in carcinogenicity studies (Ashby et al., 1978).

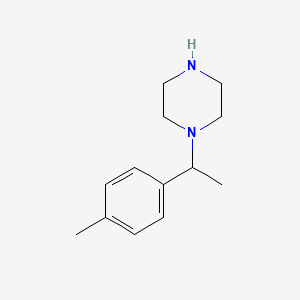

Stereochemistry and Pharmacological Profile

The stereochemistry of structural analogues of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- has been explored, particularly in the context of phenylpiracetam and its derivatives. This research provides valuable insights into how the configuration of stereocenters in molecules like [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- affects their biological properties, underlining the importance of stereochemistry in the pharmacological profile of these compounds (Veinberg et al., 2015).

Environmental Fate of Chiral Pollutants

In environmental chemistry, the fate of chiral pollutants, which might include derivatives of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-, is of significant interest. Studies have reviewed the environmental occurrence and fate of chiral emerging pollutants, providing insights into the biochemical fate of these compounds in the environment (Wong, 2006).

Adsorptive Removal from Water

The adsorptive removal of compounds like acetaminophen from water has been extensively reviewed. This highlights the potential application of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- in environmental protection by elaborating on recent progress in adsorption from water and presenting structured reports on findings, including mechanisms of uptake and efficiency in removal strategies (Igwegbe et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction . Additionally, the exploration of tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody such interactions and have been utilized as metal extracting agents, molecular switches, catalysis, and supramolecular assemblies .

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDETZHBLXPUMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)